4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid
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Overview
Description
4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid is an organic compound with the molecular formula C10H11BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the cyano and fluorine groups in its structure adds unique reactivity and properties, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and isobutyronitrile.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also enhances the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Cyano Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The cyano and fluorine groups can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
- 4-(1-Cyano-1-methylethyl)phenylboronic acid
- 3-(1-Cyano-1-methylethyl)-4-fluorophenylboronic acid
Uniqueness
4-(1-Cyano-1-methylethyl)-3-fluorophenylboronic acid stands out due to the specific positioning of the cyano and fluorine groups, which can significantly affect its reactivity and the properties of the resulting products. This unique structure allows for the selective formation of desired compounds in synthetic applications, making it a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
[4-(2-cyanopropan-2-yl)-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO2/c1-10(2,6-13)8-4-3-7(11(14)15)5-9(8)12/h3-5,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVAOBRSYFKRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)(C)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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